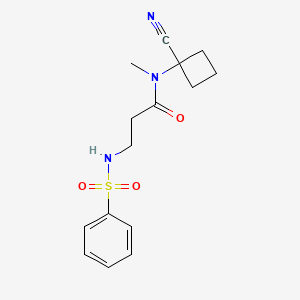
3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide is a chemical compound that belongs to the class of sulfonamides. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用机制
The mechanism of action of 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide involves the inhibition of carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide and water to bicarbonate and protons. This process is essential for various physiological processes, such as acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrases, 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide can disrupt these physiological processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide depend on the specific physiological process being disrupted by the inhibition of carbonic anhydrases. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can lead to acidosis. This can have various physiological effects, such as respiratory distress, confusion, and coma. Inhibition of carbonic anhydrases can also lead to a decrease in the transport of ions such as sodium and potassium, leading to various electrolyte imbalances.
实验室实验的优点和局限性
One of the advantages of using 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide in lab experiments is its potent inhibitory activity against carbonic anhydrases. This makes it an ideal compound for studying the physiological processes involving carbonic anhydrases. However, one of the limitations of using this compound is its potential toxicity. As it can disrupt various physiological processes, it can cause adverse effects in lab animals and humans.
未来方向
There are several future directions for the research on 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide. One of the significant directions is the development of more potent and selective inhibitors of carbonic anhydrases. This can lead to the development of more effective drugs for various diseases such as glaucoma, epilepsy, and cancer. Another direction is the study of the potential adverse effects of this compound and the development of strategies to mitigate these effects. Finally, the use of this compound as a tool for studying the physiological processes involving carbonic anhydrases can lead to a better understanding of these processes and their role in various diseases.
合成方法
The synthesis of 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide involves the reaction between 4-cyanocyclobutanecarboxylic acid and N-methyl-3-(phenylsulfonamido)propanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields the desired product, which can be purified using column chromatography.
科学研究应用
3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrases, which are involved in various physiological processes. This compound has also shown potential as an anticancer agent, as it can inhibit the growth of cancer cells.
属性
IUPAC Name |
3-(benzenesulfonamido)-N-(1-cyanocyclobutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-18(15(12-16)9-5-10-15)14(19)8-11-17-22(20,21)13-6-3-2-4-7-13/h2-4,6-7,17H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLBWXPVPCSUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCNS(=O)(=O)C1=CC=CC=C1)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)


![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)
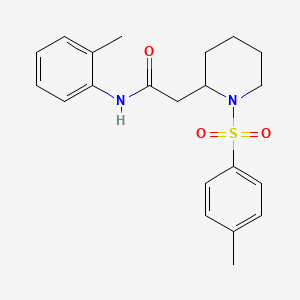


![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)
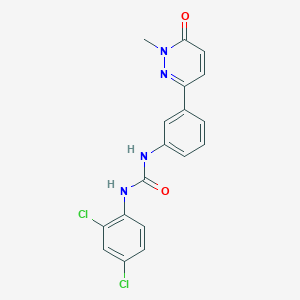
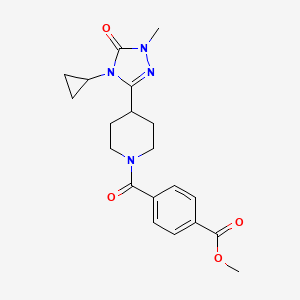

![Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2487553.png)
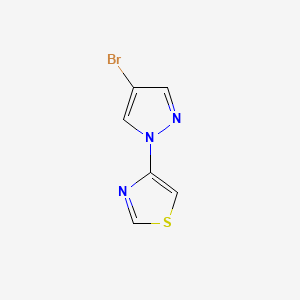
![tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate](/img/structure/B2487555.png)